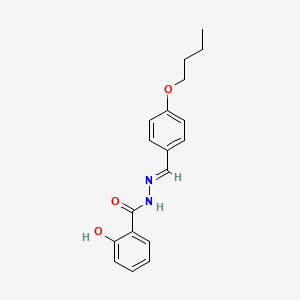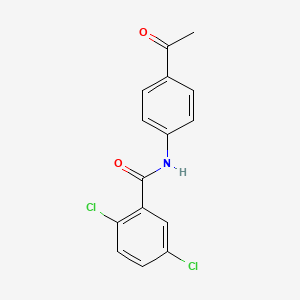
N'-(4-butoxybenzylidene)-2-hydroxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-butoxybenzylidene)-2-hydroxybenzohydrazide, also known as BBH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BBH is a hydrazone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
科学的研究の応用
Antioxidant and Antimicrobial Activities
N'-(4-butoxybenzylidene)-2-hydroxybenzohydrazide, part of the Schiff base compounds, has been explored for its potential in various scientific applications. Notably, its derivatives have demonstrated significant biological activities, including antibacterial, antifungal, antioxidant, and cytotoxic effects. These compounds have shown effective interaction with Salmon sperm DNA, indicating potential applications in genetic research and pharmaceuticals. The DNA binding through absorption spectroscopy suggests an intercalation mode of interaction, hinting at its utility in studying DNA interactions and drug design. Their effectiveness against alkaline phosphatase enzyme and microbial strains further underscores their potential in medical and biochemical research (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Antioxidant Mechanism Insights
Further investigations into the antioxidant behavior of similar Schiff base compounds have provided insights into the antioxidant mechanisms. Theoretical studies have identified the favored thermodynamic pathways for their antioxidant action in various solvents, highlighting the hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) mechanisms. This research contributes to a deeper understanding of how these compounds can protect against oxidative stress, offering potential applications in developing antioxidant therapies and food preservatives (Ardjani & Mekelleche, 2017).
Catalytic Properties
The catalytic properties of Schiff base compounds have also been explored, with findings indicating their potential in catalyzing organic transformations. For instance, oxidovanadium(V) and dioxidomolybdenum(VI) complexes derived from similar Schiff base ligands have been studied for their catalytic oxidation properties on olefins. Such research opens up avenues for these compounds in industrial applications, including the synthesis of fine chemicals and environmental remediation (Liu, Yin, Yang, Zou, & Ye, 2020).
Antimicrobial and Antibacterial Activities
Schiff base compounds, including this compound derivatives, have shown promising antimicrobial and antibacterial activities. These compounds have been synthesized and evaluated for their potential in combating microbial infections, contributing to the search for new antibacterial agents. The incorporation of halogen groups and azometin in these compounds has been linked to their activity against various bacterial strains, highlighting their potential in developing new pharmaceuticals (Suzana, Sulistyowaty, Isnaeni, & Budiati, 2019).
特性
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-2-3-12-23-15-10-8-14(9-11-15)13-19-20-18(22)16-6-4-5-7-17(16)21/h4-11,13,21H,2-3,12H2,1H3,(H,20,22)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCJLBMPZLSHHU-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl {[2-nitro-4-(1-piperidinylcarbonyl)phenyl]thio}acetate](/img/structure/B5558476.png)
![2-(2-methylphenyl)-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5558478.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]benzamide](/img/structure/B5558486.png)
![N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5558492.png)
![N-ethyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5558496.png)


![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5558524.png)
![3-(phenylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5558539.png)
![5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline](/img/structure/B5558547.png)
![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine](/img/structure/B5558554.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[4-(1-naphthylmethoxy)benzylidene]acetohydrazide](/img/structure/B5558560.png)

![3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5558570.png)